molecular formula C6H8BNO2 B591674 (3-Methylpyridin-4-yl)boronic acid CAS No. 894808-72-1

(3-Methylpyridin-4-yl)boronic acid

Cat. No. B591674
CAS RN: 894808-72-1
M. Wt: 136.945
InChI Key: KSERCJHSQPNSJM-UHFFFAOYSA-N
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Description

“(3-Methylpyridin-4-yl)boronic acid” is a boronic acid derivative with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is commonly used in scientific research .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “this compound”, often involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The synthesis can also involve iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can form five-membered boronate esters with diols .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Drug Discovery and Development

Boronic acids have become increasingly significant in drug discovery due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. The versatility of boronic acids allows for their incorporation into various medicinal chemistry endeavors, leading to the approval of several boronic acid drugs by the FDA and Health Canada. This includes drugs for treating different diseases, underscoring the potential of boronic acids in future drug discovery projects (Plescia & Moitessier, 2020).

Medical Diagnostics and Treatment

Boron-dipyrromethene (BODIPY) derivatives, which are boron-based fluorophores, have shown significant potential in medical diagnostics and treatment, particularly in cancer therapy. The functionalization of BODIPY compounds enhances their therapeutic efficacy and allows for real-time imaging of drug carriers in vitro and in vivo, demonstrating the utility of boron compounds in developing more effective diagnostic and therapeutic tools (Marfin et al., 2017).

Environmental Applications

Boronic acids and their derivatives have been explored for environmental applications, such as in the removal of boron from seawater through reverse osmosis membranes. This is crucial for desalination processes, where maintaining low boron levels in drinking water is essential for human health. Research in this area aims to optimize the removal process and enhance the understanding of boron rejection by membrane technology (Tu et al., 2010).

Material Science

In material science, boronic acids have been utilized to develop sensors with high affinity and selectivity. For instance, boronic acid sensors with double recognition sites have shown improved performance due to the synergistic effect of the recognition sites, paving the way for the development of highly efficient chemical sensors for various applications (Bian et al., 2019).

Safety and Hazards

The safety information for “(3-Methylpyridin-4-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The use of boronic acids, including “(3-Methylpyridin-4-yl)boronic acid”, in the synthesis of small chemical receptors has been attracting recent interest . Their ability to form boronate esters with diols makes them useful in the selective recognition of a wide range of analytes . This opens up potential future directions in biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

properties

IUPAC Name

(3-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERCJHSQPNSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660504
Record name (3-Methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894808-72-1
Record name (3-Methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Picoline-4-boronic acid
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